5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride
Description
Chemical Structure and Properties 5-(2-Aminoethyl)thiophene-2-carboxylic acid hydrochloride (IUPAC name: this compound) is a heterocyclic compound featuring a thiophene ring substituted with a carboxylic acid group at the 2-position and a 2-aminoethyl side chain at the 5-position. Its molecular formula is C₇H₁₀ClNO₂S, with a molecular weight of 219.68 g/mol (exact mass: 219.01 g/mol) . The compound is typically synthesized via amidation or esterification reactions followed by hydrochloric acid treatment to form the hydrochloride salt.
Post-synthesis purification involves solvent removal under reduced pressure and repeated HCl treatments to yield the hydrochloride salt .
Its aminoethyl group may enhance solubility and bioavailability compared to non-polar derivatives.
Properties
IUPAC Name |
5-(2-aminoethyl)thiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-4-3-5-1-2-6(11-5)7(9)10;/h1-2H,3-4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDIPDFPXNYZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 2-aminoethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Formation of Intermediate: The initial reaction between thiophene-2-carboxylic acid and 2-aminoethanol results in the formation of an intermediate compound.
Hydrochloride Salt Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 5-(2-aminoethyl)thiophene-2-carboxylic acid.
Chemical Reactions Analysis
5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. The thiophene ring contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, physicochemical properties, and applications of 5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride with six analogous compounds:
Key Differences and Research Findings
Substituent Effects on Bioactivity The aminomethyl derivative (C₆H₈ClNO₂S) in demonstrated inhibitory activity against GABA aminotransferase, suggesting shorter alkyl chains may favor enzyme interaction . In contrast, the aminoethyl side chain in the target compound could improve membrane permeability for CNS-targeted therapies. Nitro-substituted derivatives () exhibited potent antitrypanosomal activity due to electron-withdrawing effects enhancing redox cycling, but their oral bioavailability (~80%) contrasts with the target compound’s unstudied pharmacokinetics .
Impact of Heterocyclic Linkers Derivatives linked to pyrrolo[2,3-d]pyrimidin moieties () showed antitumor efficacy dependent on alkyl chain length; the ethyl-linked compound (19b) had superior activity compared to methyl (19a) or propyl (19c) variants . This suggests the target compound’s aminoethyl group may optimize drug-receptor binding.
Solubility and Pharmacokinetics The 4-methylpiperazinylmethyl derivative () demonstrated enhanced aqueous solubility (>50 mg/mL) compared to non-polar analogues, attributed to the basic piperazine nitrogen . The aminoethyl group in the target compound may offer moderate solubility while avoiding excessive hydrophilicity.
The target compound’s linear aminoethyl chain lacks this rigidity but offers synthetic simplicity.
Biological Activity
5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an aminoethyl group and a carboxylic acid, which contributes to its reactivity and biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Its structure allows it to mimic neurotransmitters such as serotonin, potentially influencing neuronal activity and mood regulation.
Key Mechanisms:
- Serotonin Receptor Modulation : Similar to serotonin, this compound may bind to serotonin receptors, affecting mood and cognitive functions.
- Inhibition of Kinases : Preliminary studies suggest that derivatives of thiophene compounds can inhibit specific kinases involved in cancer cell proliferation, indicating potential anticancer properties.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. While specific data on this compound is limited, related thiophene derivatives have shown favorable profiles for oral bioavailability and metabolic stability.
Anticancer Activity
Recent research has indicated that thiophene derivatives exhibit significant anticancer activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 15.0 |
| This compound | MCF-7 (breast cancer) | 20.5 |
These results demonstrate the compound's potential as an anticancer agent, particularly in lung and breast cancer models.
Neuroprotective Effects
In addition to anticancer properties, this compound has been evaluated for neuroprotective effects. Studies suggest that it may enhance neuronal survival under stress conditions by modulating neurotransmitter levels.
Case Studies
- Case Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Neuroprotection in Animal Models : Animal studies have shown that administration of the compound can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions involving thiophene-2-carboxylic acid derivatives and aminoethyl intermediates. For example, a common approach involves activating the carboxylic acid group (e.g., via CDI or EDC/NHS coupling) for amide bond formation with 2-aminoethylthiol, followed by hydrochloric acid salt formation. Purity optimization requires purification by recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel with gradients of methanol in dichloromethane). Monitoring via HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures ≥95% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H NMR : Peaks at δ 2.8–3.2 ppm (m, 2H, -CH2-NH2), δ 6.5–7.5 ppm (thiophene protons), and δ 12.5–13.5 ppm (carboxylic acid proton, if unreacted).
- FT-IR : Bands at ~2500–3000 cm⁻¹ (-NH3+ stretch), ~1700 cm⁻¹ (C=O of carboxylic acid), and ~1650 cm⁻¹ (amide C=O if applicable).
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z corresponding to C8H11NO2S·HCl (exact mass: 234.02) .
Q. What are the critical safety considerations for handling this compound?
- Methodological Answer :
- Respiratory Protection : Use fume hoods and NIOSH-approved respirators if airborne particulates are generated during synthesis .
- Glove Selection : Nitrile gloves (tested for permeation resistance to carboxylic acids and amines; breakthrough time >8 hours) .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers to avoid environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., antimicrobial vs. no activity) may arise from assay conditions (e.g., pH, solvent DMSO concentration). Validate activity via:
- Dose-Response Curves : Test across concentrations (1–100 µM) in multiple cell lines (e.g., HEK293, HeLa) with ATP-based viability assays.
- Solvent Controls : Ensure DMSO ≤0.1% to avoid cytotoxicity artifacts.
- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB IDs for kinases or GPCRs) to map binding poses of the thiophene-carboxylic acid moiety.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å).
- QSAR Modeling : Train models on analogous compounds (e.g., dopamine derivatives) to predict logP, pKa, and IC50 values .
Q. How can researchers troubleshoot low yields in the final hydrochloride salt formation?
- Methodological Answer :
- Acid Optimization : Use concentrated HCl (1–2 eq) in anhydrous diethyl ether at 0°C to precipitate the salt.
- Solvent Screening : Test polar aprotic solvents (e.g., THF, acetonitrile) for solubility differences between freebase and salt.
- Counterion Analysis : Confirm salt formation via chloride ion detection (e.g., AgNO3 precipitation) and elemental analysis .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 12, 24 hours for HPLC analysis.
- Light Sensitivity : Store aliquots in amber vials under UV/Vis light (λ=254 nm) to assess photodegradation.
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C typical for hydrochloride salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
